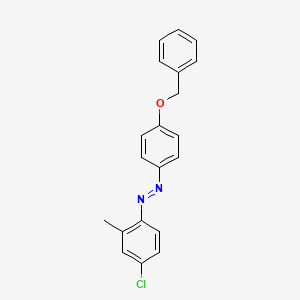

2-Methyl-4-chloro-4'-benzyloxyazobenzene

Description

2-Methyl-4-chloro-4'-benzyloxyazobenzene (CAS: 88578-28-3) is an azobenzene derivative characterized by a methyl group at the 2-position, a chlorine atom at the 4-position, and a benzyloxy group at the 4'-position of the biphenyl system. Azobenzene derivatives are widely studied for their photochromic properties, liquid crystalline behavior, and applications in materials science. The benzyloxy substituent enhances lipophilicity and thermal stability, while the chloro group contributes to electronic polarization and molecular rigidity.

Properties

CAS No. |

88578-28-3 |

|---|---|

Molecular Formula |

C20H17ClN2O |

Molecular Weight |

336.8 g/mol |

IUPAC Name |

(4-chloro-2-methylphenyl)-(4-phenylmethoxyphenyl)diazene |

InChI |

InChI=1S/C20H17ClN2O/c1-15-13-17(21)7-12-20(15)23-22-18-8-10-19(11-9-18)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |

InChI Key |

FWCCXBYEEBZCOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=NC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-chloro-4’-benzyloxyazobenzene typically involves the following steps:

Diazotization: The starting material, 2-Methyl-4-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 4-benzyloxyphenol in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of 2-Methyl-4-chloro-4’-benzyloxyazobenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-chloro-4’-benzyloxyazobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: The azo linkage can be reduced to form hydrazo compounds.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrazo compounds and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-chloro-4’-benzyloxyazobenzene has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a photoswitchable molecule in biological systems.

Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-chloro-4’-benzyloxyazobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoisomerization process is mediated by the azo linkage (N=N) and can affect the compound’s interaction with molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 2-methyl-4-chloro-4'-benzyloxyazobenzene and related compounds:

Key Observations:

Substituent Effects on Lipophilicity: The benzyloxy group in the target compound increases lipophilicity compared to the methoxy analog (logP = 5.072 for 2-methyl-4-chloro-4'-methoxyazobenzene) . This property enhances solubility in non-polar solvents, which is advantageous for applications in liquid crystals or polymer matrices.

Toxicity Considerations: Unlike 4-dimethylaminoazobenzene, a known carcinogen , the target compound lacks an electron-donating dimethylamino group, which is associated with metabolic activation to toxic intermediates.

Functional Group Diversity :

- Methyl 4-benzyloxy-2-hydroxybenzoate lacks the azo linkage but shares the benzyloxy group. Its hydroxy and ester functionalities make it a versatile intermediate in synthesizing liquid crystals .

- 4-Methyl-3'-formyl-4'-benzyloxyazobenzene introduces a formyl group, enabling further derivatization (e.g., Schiff base formation), though its molecular weight (258.57 g/mol) suggests a possible structural discrepancy in reported data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.